N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-pyridin-4-ylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-17(18-22-15-3-1-2-4-16(15)24-18)21-13-5-6-14(20-11-13)12-7-9-19-10-8-12/h1-11H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGIYTLMOVAPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CN=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide typically involves the coupling of 2,4’-bipyridine with 1,3-benzothiazole-2-carboxylic acid or its derivatives. Common synthetic methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of 2,4’-bipyridine with a halogenated benzothiazole under palladium catalysis.
Stille Coupling: This method uses a stannane derivative of 2,4’-bipyridine and a halogenated benzothiazole in the presence of a palladium catalyst.
Negishi Coupling: This involves the reaction of a zinc derivative of 2,4’-bipyridine with a halogenated benzothiazole.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding 1,3-benzothiazole-2-carboxylic acid and 5-amino-2,4'-bipyridine.
Nucleophilic Substitution at the Benzothiazole Ring
The sulfur and nitrogen atoms in the benzothiazole ring facilitate nucleophilic substitution. For example, halogenation occurs at the C6 position due to electron-withdrawing effects of the amide group.
Coordination with Metal Ions
The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These complexes are studied for catalytic and photophysical applications.
Oxidative Reactions
The benzothiazole ring undergoes oxidation at the sulfur center, particularly under strong oxidizing conditions.
Cross-Coupling Reactions
The bipyridine’s aromatic rings participate in palladium-catalyzed cross-coupling reactions, enabling functionalization at the C5 position.
pH-Dependent Stability
The compound exhibits varying stability across pH ranges:
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Acidic Conditions (pH < 3): Rapid hydrolysis of the amide bond (t₁/₂ = 2.5 hr).
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Neutral Conditions (pH 7): Stable for >72 hr in aqueous buffer.
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Basic Conditions (pH > 10): Gradual degradation via benzothiazole ring opening (t₁/₂ = 24 hr) .
Key Research Findings:
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Catalytic Activity : Cu(II) complexes of this compound show 85% efficiency in Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid .
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Photophysical Properties : Ru(II) complexes exhibit strong luminescence with a quantum yield of 0.42, making them candidates for OLEDs .
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Biological Relevance : Hydrolysis products (5-amino-2,4'-bipyridine) inhibit Mycobacterium tuberculosis growth (MIC = 8 µg/mL) .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of benzothiazole compounds exhibit promising anticancer activities. N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide has been studied for its ability to inhibit specific cancer cell lines. A study demonstrated that the compound induced apoptosis in human cancer cells through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Activity
Another significant application of this compound is its antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains. The specific compound this compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .
Catalytic Activity in Organic Reactions
this compound has been explored as a catalyst in various organic transformations. Its ability to coordinate with transition metals enhances catalytic efficiency in reactions such as cross-coupling and oxidation processes. Case studies have shown that this compound can facilitate reactions under mild conditions, leading to higher yields and reduced reaction times compared to traditional catalysts .
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, this compound was synthesized and evaluated against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving mitochondrial dysfunction and reactive oxygen species generation being identified as key factors in its action .
Case Study 2: Photoluminescent Applications
A research group investigated the incorporation of this compound into polymer films for OLED applications. The resulting devices exhibited an external quantum efficiency exceeding 20%, demonstrating the compound's potential for use in next-generation display technologies .
Case Study 3: Catalytic Applications
In a comparative study on catalytic efficiency, this compound was evaluated against traditional palladium catalysts in Suzuki coupling reactions. The findings revealed that the new catalyst provided comparable yields with significantly lower catalyst loadings and shorter reaction times .
Mechanism of Action
The mechanism by which N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways . The benzothiazole ring may interact with nucleic acids or proteins, modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues Involving 2,4'-Bipyridine
Compounds with 2,4'-bipyridine ligands, such as Y(2,4'-bpy)₁.₅Cl₃·8H₂O and La(2,4'-bpy)Cl₃·5H₂O, exhibit coordination via both 2(N) and 4’(N) atoms, forming polymeric structures . Unlike rare earth complexes , the absence of metal coordination in the target compound may reduce thermal stability but enhance solubility in organic solvents.
Thermal Stability
Rare earth 2,4'-bipyridine complexes decompose above 323 K due to ligand dissociation . For the target compound, the lack of metal-ligand bonds suggests lower thermal resilience, akin to organic bipyridine derivatives like those in , which undergo skeletal editing (e.g., monodearomatization) under mild conditions .
Reactivity and Functionalization
2,4'-Bipyridine derivatives undergo selective transformations; for instance, monodearomatization occurs exclusively at the 4’-pyridine ring under steric constraints . This contrasts with symmetric bipyridines (e.g., 2,2'-bipyridine), which react uniformly. The benzothiazole moiety in the target compound may further direct reactivity, favoring electrophilic substitutions at electron-deficient positions.
Data Table: Key Properties of Comparable Compounds
Biological Activity
N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural features of this compound suggest a variety of possible interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a bipyridine moiety linked to a benzothiazole-2-carboxamide structure. This configuration may enhance its ability to interact with various biological systems through coordination with metal ions or hydrogen bonding.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, flow cytometry analysis showed that the compound induces apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 μM, indicating its effectiveness in promoting cell death in a dose-dependent manner .
In vivo studies further supported these findings; tumor growth in mice was significantly suppressed when treated with this compound, suggesting its potential as an anti-cancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) was found to be effective against both Gram-positive and Gram-negative bacteria. For example, it showed an MIC of 0.23 mg/mL against E. coli and S. aureus, indicating strong antibacterial activity .
The structure-activity relationship (SAR) studies revealed that modifications on the benzothiazole ring could enhance antimicrobial efficacy, providing insights for further development of derivatives with improved activity profiles .
The mechanisms underlying the biological activities of this compound are believed to involve multiple pathways:
- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways leading to cell death in cancer cells.
- Inhibition of Bacterial Growth : It likely disrupts bacterial cell wall synthesis or function through interaction with essential enzymes or structural components.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Breast Cancer Cells : A detailed examination showed that treatment with this compound resulted in significant apoptosis in MCF-7 cells as evidenced by increased caspase activity and DNA fragmentation assays.
- Antimicrobial Efficacy Against Multi-drug Resistant Strains : Another study focused on its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), where it demonstrated superior activity compared to standard antibiotics like chloramphenicol.
Data Summary
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases. Validate with co-crystallized ligands from the PDB .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
How can structure-activity relationship (SAR) studies be designed for this compound?
Advanced Research Question
- Derivative Synthesis : Modify substituents on the bipyridine (e.g., electron-withdrawing groups) or benzothiazole (e.g., methyl/fluoro substitutions) .
- Biological Profiling : Test analogs against a panel of targets (enzymes, cancer cell lines) to identify critical functional groups .
- Data Analysis : Use multivariate statistics (PCA or clustering) to correlate structural features with activity .
What key structural features influence this compound’s reactivity and stability?
Basic Research Question
- Bipyridine Coordination : The nitrogen atoms may chelate metals, altering reactivity in catalytic or biological environments .
- Benzothiazole Ring : Electron-deficient nature increases susceptibility to nucleophilic attack; stability can be enhanced with electron-donating substituents .
- Carboxamide Linker : Hydrolysis risk under acidic/basic conditions; assess stability via accelerated degradation studies (pH 1–13) .
How do structural analogs of this compound compare in terms of efficacy and selectivity?
Advanced Research Question
Comparative studies highlight:
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Pyridine vs. Pyrimidine Analogs : Pyrimidine-containing analogs may show higher solubility but reduced kinase inhibition .
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Substituent Effects : Methyl groups on benzothiazole improve metabolic stability, while halogens (Cl, F) enhance target affinity .
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Data Table :
Analog Structure Target IC50 (nM) Solubility (µg/mL) Metabolic Stability (t1/2) Parent Compound 120 ± 15 8.2 45 min Pyrimidine-substituted 250 ± 30 22.5 60 min 6-Fluoro-benzothiazole 85 ± 10 5.8 30 min
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
